3-(1-Methylethyl)-2-phenyl-5-oxazolidinemethanol 5-(4-Methylbenzenesulfonate)
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Overview
Description
3-(1-Methylethyl)-2-phenyl-5-oxazolidinemethanol 5-(4-Methylbenzenesulfonate) is a complex organic compound that features both oxazolidine and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylethyl)-2-phenyl-5-oxazolidinemethanol 5-(4-Methylbenzenesulfonate) typically involves a multi-step processThe final step involves the sulfonation of the oxazolidine derivative using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylethyl)-2-phenyl-5-oxazolidinemethanol 5-(4-Methylbenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of oxazolidines with different substituents.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce various substituted oxazolidines .
Scientific Research Applications
3-(1-Methylethyl)-2-phenyl-5-oxazolidinemethanol 5-(4-Methylbenzenesulfonate) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(1-Methylethyl)-2-phenyl-5-oxazolidinemethanol 5-(4-Methylbenzenesulfonate) exerts its effects involves interactions with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonate group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-isopropylphenol: Similar in structure but lacks the oxazolidine ring.
Cyclohexanol, 5-methyl-2-(1-methylethyl)-: Contains a cyclohexanol ring instead of an oxazolidine ring.
Uniqueness
3-(1-Methylethyl)-2-phenyl-5-oxazolidinemethanol 5-(4-Methylbenzenesulfonate) is unique due to its combination of oxazolidine and sulfonate functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H25NO4S |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
(2-phenyl-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H25NO4S/c1-15(2)21-13-18(25-20(21)17-7-5-4-6-8-17)14-24-26(22,23)19-11-9-16(3)10-12-19/h4-12,15,18,20H,13-14H2,1-3H3 |
InChI Key |
NHPHEXHPXOZAHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(O2)C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
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